![molecular formula C19H22N2O3 B2620311 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1797558-72-5](/img/structure/B2620311.png)
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1R,5S)-8-azabicyclo[321]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a fascinating chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step process involving the formation of the azabicyclooctane core, followed by the attachment of the pyrrolidinone and methoxyphenyl groups. The reaction typically involves:
Formation of the azabicyclo[3.2.1]oct-2-ene core.
Introduction of the carbonyl group at the 8-position.
Attachment of the 4-methoxyphenyl group to the pyrrolidin-2-one moiety.
Industrial Production Methods: On an industrial scale, the synthesis would require optimization for cost-effectiveness and yield, possibly employing catalytic methods and high-throughput techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, potentially at the methoxyphenyl group or the pyrrolidinone ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, resulting in the corresponding alcohol derivatives.
Substitution: The compound may undergo substitution reactions, especially at the methoxyphenyl group, which could be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Agents such as KMnO4 or H2O2.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The products of these reactions would vary based on the exact reagents and conditions used but may include oxidized derivatives, reduced alcohols, or substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, aiding in the development of novel materials or pharmaceuticals.
Biology: Research may focus on its interaction with biological systems, potentially studying its effects on cellular processes or its use as a biochemical probe.
Medicine: Given its intricate structure, it might exhibit interesting pharmacological properties, including activity as a central nervous system agent or other therapeutic effects.
Industry: Applications could span from its use in chemical manufacturing processes to roles in developing new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on the specific context in which it is used. Potential molecular targets could include:
Receptors or enzymes in biological systems, influencing signaling pathways or metabolic processes.
Interaction with other chemicals in a synthetic or industrial setting, facilitating reactions or forming stable complexes.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as other azabicyclo[3.2.1]octanes or pyrrolidin-2-ones, its uniqueness might lie in the specific substitution pattern and functional groups attached. Similar compounds include:
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-phenylpyrrolidin-2-one.
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one. These analogs can help elucidate the unique properties and potential advantages of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one.
Properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-9-7-14(8-10-17)20-12-13(11-18(20)22)19(23)21-15-3-2-4-16(21)6-5-15/h2-3,7-10,13,15-16H,4-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQGYJNVIQOWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3C4CCC3C=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2620232.png)
![7-(furan-2-yl)-2-(piperidin-1-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2620233.png)
![Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2620236.png)
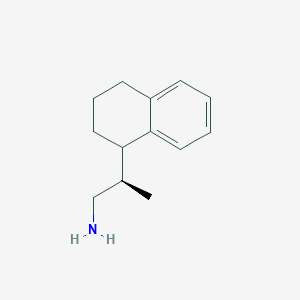
![1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2620240.png)
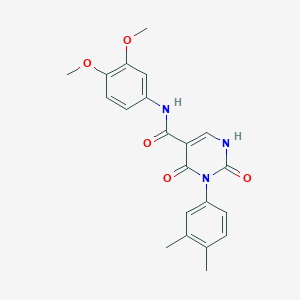
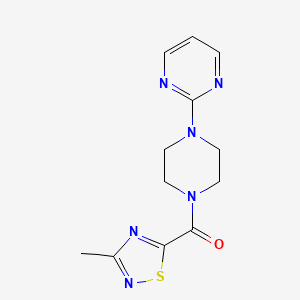
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620245.png)
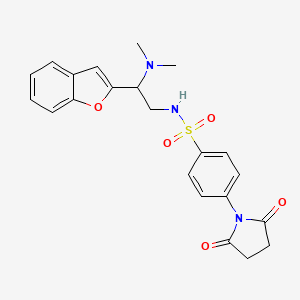
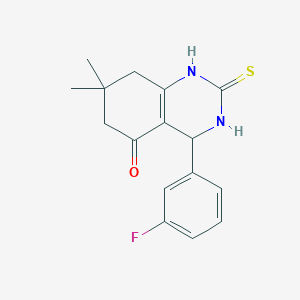
![Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2620248.png)
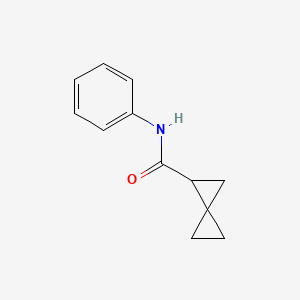
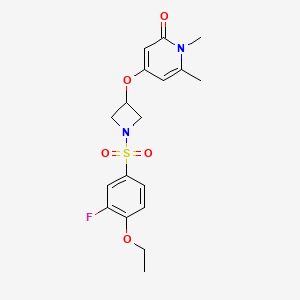
![Ethyl 2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2620251.png)
